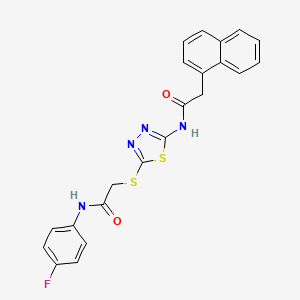

N-(4-fluorophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17FN4O2S2 and its molecular weight is 452.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-fluorophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide represents a novel compound within the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as saccharin and 4-fluorophenyl piperazine. The reaction conditions often include the use of solvents like acetonitrile and bases like potassium carbonate to facilitate the formation of the desired thiadiazole structure .

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various biological targets. These compounds may inhibit specific enzymes or modulate signaling pathways involved in cancer cell proliferation and survival. For instance, studies have indicated that thiadiazoles can act as aromatase inhibitors, which is crucial for hormone-dependent cancers such as breast cancer .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines. The compound demonstrated significant cytotoxic effects with varying IC50 values:

These results indicate that the compound exhibits selective toxicity towards cancer cells while showing lower toxicity towards non-cancerous cells.

Other Biological Activities

In addition to its anticancer properties, derivatives of 1,3,4-thiadiazoles have shown potential in other therapeutic areas:

- Antitubercular Activity : Some thiadiazole derivatives have been reported to possess significant antitubercular activity against Mycobacterium smegmatis with MIC values indicating potency comparable to standard treatments like Isoniazid .

- Antiviral Activity : Certain studies have also highlighted the antiviral properties of thiadiazoles against viruses such as tobacco mosaic virus (TMV) .

Case Studies

A notable case study involved the evaluation of several 1,3,4-thiadiazole derivatives where N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-acetamides were synthesized and tested for their anticancer activity. Among these compounds, those containing naphthalene moieties exhibited superior activity against breast cancer cell lines compared to traditional chemotherapeutics like cisplatin .

Aplicaciones Científicas De Investigación

Synthesis of the Compound

The synthesis of N-(4-fluorophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the formation of thiadiazole derivatives through a multi-step process. The initial steps often include the reaction of thioketones with hydrazine derivatives to form 1,3,4-thiadiazoles, followed by acetamido group introduction via acylation reactions. The final compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Properties

One of the most significant applications of this compound lies in its anticancer properties. Research indicates that derivatives of thiadiazole exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds containing thiadiazole moieties can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

In a comparative study, a related compound demonstrated an IC50 value of 0.034 ± 0.008 mmol L–1 against A549 cells, indicating strong cytotoxic activity when compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Several studies suggest that these compounds exhibit significant antibacterial and antifungal activities. For example, compounds derived from 1,3,4-thiadiazole have shown effectiveness against various bacterial strains in vitro, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of thiadiazole derivatives was conducted where various synthesized compounds were tested against MCF-7 and A549 cell lines. Among these, a specific derivative was identified with remarkable selectivity towards cancer cells over non-cancerous NIH3T3 cells. The selectivity index was calculated based on IC50 values obtained from both cancerous and non-cancerous cell lines .

| Compound | Cell Line | IC50 (mmol L–1) | Selectivity Index |

|---|---|---|---|

| Compound A | MCF-7 | 0.084 ± 0.020 | High |

| Compound B | A549 | 0.034 ± 0.008 | Moderate |

| Control (Cisplatin) | MCF-7 | 0.050 ± 0.005 | N/A |

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of synthesized thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or lower than standard antibiotics .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound contains two acetamide groups susceptible to hydrolysis under acidic or basic conditions.

Acidic Hydrolysis :

The naphthalenylacetamido group (position 5 of the thiadiazole) undergoes hydrolysis in concentrated HCl to yield 2-(naphthalen-1-yl)acetic acid and a free amine on the thiadiazole ring. Similarly, the N-(4-fluorophenyl)acetamide moiety hydrolyzes to form 2-mercaptoacetic acid and 4-fluoroaniline .

Basic Hydrolysis :

In NaOH/ethanol, both acetamide groups hydrolyze to carboxylates. For example, refluxing with 10% NaOH produces sodium 2-(naphthalen-1-yl)acetate and sodium 2-sulfanylacemate, with ammonia release .

Table 1: Hydrolysis Conditions and Products

Oxidation Reactions

The thioether (-S-) linkage is prone to oxidation.

Sulfoxide Formation :

Treatment with H₂O₂ (30%) in acetic acid at 0–5°C selectively oxidizes the thioether to sulfoxide, confirmed by FT-IR (S=O stretch at 1040 cm⁻¹).

Sulfone Formation :

Using mCPBA (meta-chloroperbenzoic acid) in dichloromethane converts the thioether to sulfone, detectable via MS (M+32) .

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ | 0–5°C, acetic acid, 2 hr | Sulfoxide derivative | Intermediate for chiral synthesis |

| mCPBA | RT, CH₂Cl₂, 4 hr | Sulfone derivative | Enhancing metabolic stability |

Nucleophilic Substitution

The electron-deficient thiadiazole ring facilitates nucleophilic attacks at C-2 and C-5 positions.

Thiol Displacement :

The 2-thio group reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form alkyl sulfides. For instance, methyl substitution at sulfur proceeds with 85% efficiency .

Amine Alkylation :

The 5-amino group (post-hydrolysis) reacts with bromoacetophenone in acetonitrile, forming Schiff bases confirmed by ¹H NMR (δ 8.3 ppm, -CH=N-) .

Electrophilic Substitution

The naphthalene and fluorophenyl groups undergo directed electrophilic substitution.

Nitration :

In HNO₃/H₂SO₄, nitration occurs at the naphthalene’s α-position (C-1) due to the acetamide’s electron-withdrawing effect, yielding mono-nitro derivatives.

Halogenation :

Bromination (Br₂/FeBr₃) targets the fluorophenyl ring’s meta position, producing 3-bromo-4-fluorophenyl analogues (GC-MS: M+79).

Cyclization Reactions

Under basic conditions, the thioacetamide moiety cyclizes with adjacent carbonyl groups.

Thiadiazine Formation :

Heating with K₂CO₃ in DMF induces cyclization to 1,3,4-thiadiazine-6-one, characterized by XRD .

Stability Under Physiological Conditions

The compound degrades in simulated gastric fluid (pH 1.2) via acetamide hydrolysis (t₁/₂ = 2.3 hr), while it remains stable in plasma (t₁/₂ > 24 hr).

Propiedades

IUPAC Name |

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2S2/c23-16-8-10-17(11-9-16)24-20(29)13-30-22-27-26-21(31-22)25-19(28)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H,24,29)(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEPLIVMXHHEJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.